molecular formula C22H24N2O3S B3482304 N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

Cat. No. B3482304
M. Wt: 396.5 g/mol
InChI Key: DIWDNCMBLVESJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide, commonly referred to as E-4031, is a chemical compound that has gained significant attention in the field of scientific research. E-4031 is a potassium channel blocker that has been extensively studied for its potential application in various fields, including neuroscience, cardiology, and pharmacology.

Mechanism of Action

E-4031 is a selective blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which plays a critical role in cardiac repolarization. By blocking the hERG channel, E-4031 prolongs the action potential duration and increases the QT interval, leading to an increased risk of arrhythmia.
Biochemical and Physiological Effects:
E-4031 has been shown to have a number of biochemical and physiological effects. In cardiac cells, E-4031 prolongs the action potential duration, increases the QT interval, and induces early afterdepolarizations, which can lead to arrhythmia. In neuronal cells, E-4031 has been shown to reduce the firing rate and increase the threshold for action potential generation.

Advantages and Limitations for Lab Experiments

One of the advantages of using E-4031 in lab experiments is its selectivity for the hERG channel, which allows for the specific modulation of cardiac repolarization. However, one of the limitations of using E-4031 is its potential to induce arrhythmia, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for the study of E-4031. One area of interest is the development of more selective and potent hERG channel blockers for the treatment of arrhythmia. Another area of interest is the study of the role of potassium channels in regulating neuronal excitability and the potential use of potassium channel blockers in the treatment of neurological disorders. Additionally, the development of new synthetic methods for E-4031 and related compounds may lead to the discovery of novel potassium channel blockers with improved selectivity and potency.

Scientific Research Applications

E-4031 has been extensively studied for its potential application in various fields of scientific research. In neuroscience, E-4031 has been used as a tool to study the role of potassium channels in regulating neuronal excitability. In cardiology, E-4031 has been used to study the role of potassium channels in regulating cardiac repolarization and arrhythmogenesis. In pharmacology, E-4031 has been used as a reference compound for testing the potency and selectivity of other potassium channel blockers.

properties

IUPAC Name

N-[2-[(4-ethoxyanilino)methyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-3-27-20-12-10-19(11-13-20)23-16-18-6-4-5-7-22(18)24-28(25,26)21-14-8-17(2)9-15-21/h4-15,23-24H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWDNCMBLVESJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
Reactant of Route 6
N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.